Potent α-Glucosidase Inhibition: Direct Comparison of Caffeoylmalic Acid vs. Acarbose
Caffeoylmalic acid demonstrates exceptionally potent inhibition of α-glucosidase, a key therapeutic target for managing postprandial hyperglycemia. In a direct enzymatic assay, caffeoylmalic acid isolated from Chilean bean leaves exhibited an IC50 of 0.21 μg/mL [1]. This level of inhibition is orders of magnitude more potent than the clinically used antidiabetic drug acarbose, which has a reported IC50 of 69.83 μg/mL under comparable conditions [2].
| Evidence Dimension | In vitro α-glucosidase enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.21 μg/mL |
| Comparator Or Baseline | Acarbose (positive control) IC50 = 69.83 μg/mL |
| Quantified Difference | Caffeoylmalic acid is >332-fold more potent (calculated as 69.83 / 0.21). |
| Conditions | In vitro α-glucosidase enzyme assay using p-nitrophenyl-α-D-glucopyranoside as substrate. |
Why This Matters
This quantitative potency differential positions caffeoylmalic acid as a critical, high-value starting point for research into novel antidiabetic agents, justifying its procurement over generic alternatives for enzyme inhibition studies.
- [1] Alarcón-Espósito, J., Nina, N., Theoduloz, C., Burgos-Edwards, A., Paillán, H., & Schmeda-Hirschmann, G. (2022). Phenolic Composition and α-Glucosidase Inhibition of Leaves from Chilean Bean Landraces. Plant Foods for Human Nutrition, 77, 78-83. View Source
- [2] Shai, J. L., et al. (n.d.). Stir-fried nightshade leaf extract α-glucosidase inhibition study. Scite.ai. View Source
